molecular formula C5H5Br B13473564 1-Bromo-1-ethynylcyclopropane

1-Bromo-1-ethynylcyclopropane

Cat. No.: B13473564
M. Wt: 145.00 g/mol
InChI Key: DDJJUNOQNLJGOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-1-ethynylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromo group and an ethynyl group. The molecular formula for this compound is C5H5Br, and it is known for its unique structural features and reactivity, making it a subject of interest in various fields of chemical research.

Preparation Methods

The synthesis of 1-Bromo-1-ethynylcyclopropane typically involves the bromination of cyclopropane derivatives. One common method includes the reaction of cyclopropylacetylene with bromine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the product. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

1-Bromo-1-ethynylcyclopropane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-ethynylcyclopropanol.

    Addition Reactions: The ethynyl group can participate in addition reactions with halogens or hydrogen halides, forming dihalo or haloalkene derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form cyclopropylacetylene.

Common reagents used in these reactions include bromine, hydrogen halides, and strong bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-Bromo-1-ethynylcyclopropane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.

    Medicine: Research into its potential as a pharmacophore for drug development is ongoing, with studies focusing on its interactions with biological targets.

    Industry: It is employed in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-1-ethynylcyclopropane involves its interaction with molecular targets through its reactive bromo and ethynyl groups. These groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The pathways involved in these interactions are often studied using computational chemistry and experimental techniques to elucidate the compound’s effects at the molecular level.

Comparison with Similar Compounds

1-Bromo-1-ethynylcyclopropane can be compared with other cyclopropane derivatives, such as:

    1-Bromo-1-cyanocyclopropane: Similar in structure but with a cyano group instead of an ethynyl group, leading to different reactivity and applications.

    1-Bromo-1-propene: Lacks the cyclopropane ring, resulting in different chemical behavior and uses.

The uniqueness of this compound lies in its combination of a highly strained cyclopropane ring with reactive bromo and ethynyl groups, making it a versatile compound in various chemical transformations and applications.

Properties

Molecular Formula

C5H5Br

Molecular Weight

145.00 g/mol

IUPAC Name

1-bromo-1-ethynylcyclopropane

InChI

InChI=1S/C5H5Br/c1-2-5(6)3-4-5/h1H,3-4H2

InChI Key

DDJJUNOQNLJGOX-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CC1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.